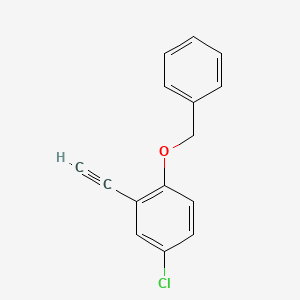

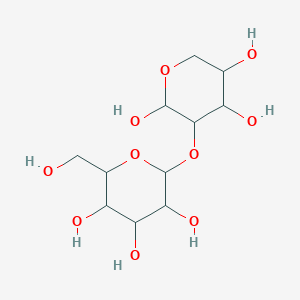

2-O-(b-D-Galactopyranosyl)-D-xylopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-O-(b-D-Galactopyranosyl)-D-xylopyranose est un disaccharide composé d'une molécule de galactose et d'une molécule de xylose liées par une liaison glycosidique. . C'est une molécule importante dans le domaine de la chimie des glucides et elle a diverses applications dans la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2-O-(b-D-Galactopyranosyl)-D-xylopyranose implique généralement la glycosylation d'un dérivé de xylose avec un donneur de galactose. Une méthode courante consiste à utiliser des donneurs de glycosyle tels que les trichloroacétimidates ou les thioglycosides en présence d'un catalyseur approprié comme un acide de Lewis (par exemple, BF3·Et2O) pour favoriser la formation de la liaison glycosidique .

Méthodes de production industrielle

La production industrielle de this compound peut impliquer une synthèse enzymatique utilisant des glycosyltransférases, qui sont des enzymes qui catalysent le transfert de fragments de sucre à partir de molécules donnrices activées vers des molécules acceptrices spécifiques. Cette méthode est avantageuse en raison de sa haute spécificité et de son efficacité.

Analyse Des Réactions Chimiques

Types de réactions

Le 2-O-(b-D-Galactopyranosyl)-D-xylopyranose peut subir diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle dans les unités de sucre peuvent être oxydés pour former les acides correspondants.

Réduction : Les groupes carbonyle peuvent être réduits pour former des alcools.

Substitution : Les groupes hydroxyle peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants

Oxydation : Des réactifs comme l'acide périodique (HIO4) ou l'eau bromée peuvent être utilisés dans des conditions douces.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs couramment utilisés.

Substitution : Des réactifs d'acylation ou d'alkylation tels que l'anhydride acétique ou les halogénoalcanes peuvent être utilisés en présence d'une base.

Principaux produits formés

Oxydation : Formation d'acides uroniques ou d'acides aldoniques.

Réduction : Formation d'alditols.

Substitution : Formation d'esters ou d'éthers.

Applications De Recherche Scientifique

Le 2-O-(b-D-Galactopyranosyl)-D-xylopyranose a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de glucides et de glycoconjugués plus complexes.

Biologie : Etudié pour son rôle dans les processus de signalisation cellulaire et de reconnaissance.

Médecine : Recherché pour ses effets thérapeutiques potentiels, notamment les activités anti-inflammatoires et antitumorales.

Industrie : Utilisé dans la production de composés bioactifs et comme ingrédient fonctionnel dans les aliments et les produits pharmaceutiques

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les glycosidases et les glycosyltransférases. Ces enzymes reconnaissent la liaison glycosidique et catalysent respectivement son clivage ou sa formation. Le composé peut moduler diverses voies biochimiques, notamment celles impliquées dans la signalisation cellulaire et le métabolisme .

Mécanisme D'action

The mechanism of action of 2-O-(b-D-Galactopyranosyl)-D-xylopyranose involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes recognize the glycosidic bond and catalyze its cleavage or formation, respectively. The compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism .

Comparaison Avec Des Composés Similaires

Composés similaires

2-O-(b-D-Galactopyranosyl)-D-glucose : Structure similaire mais avec une unité de glucose au lieu de xylose.

2-O-(b-D-Galactopyranosyl)-D-galactopyranose : Contient deux unités de galactose.

4-O-(b-D-Galactopyranosyl)-D-glucopyranose : Différents position de la liaison et des unités de sucre

Unicité

Le 2-O-(b-D-Galactopyranosyl)-D-xylopyranose est unique en raison de sa liaison glycosidique spécifique et de la combinaison d'unités de galactose et de xylose.

Propriétés

Formule moléculaire |

C11H20O10 |

|---|---|

Poids moléculaire |

312.27 g/mol |

Nom IUPAC |

2-(hydroxymethyl)-6-(2,4,5-trihydroxyoxan-3-yl)oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C11H20O10/c12-1-4-6(15)7(16)8(17)11(20-4)21-9-5(14)3(13)2-19-10(9)18/h3-18H,1-2H2 |

Clé InChI |

NTQWZXRSBBGWFC-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)

![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)

![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)